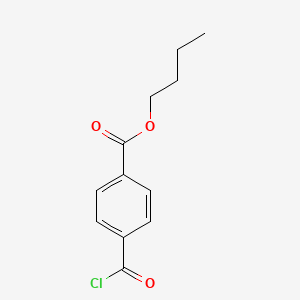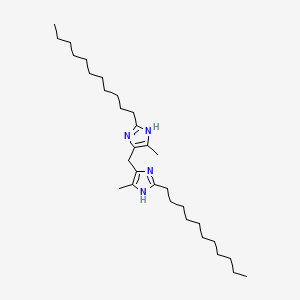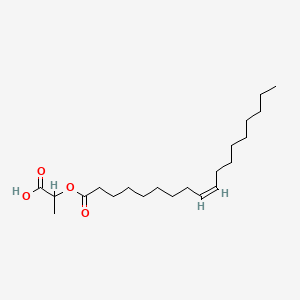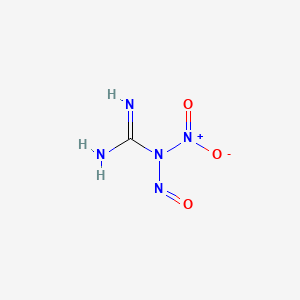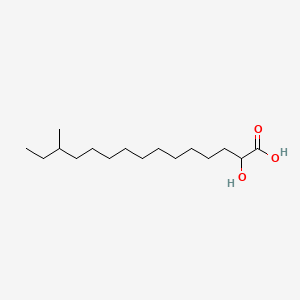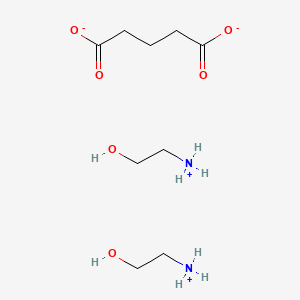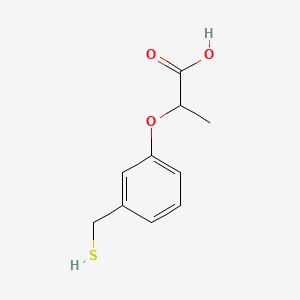
2-(3-(Mercaptomethyl)phenoxy)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(Mercaptomethyl)phenoxy)propionic acid is an organic compound with the molecular formula C10H12O3S It is characterized by the presence of a phenoxy group attached to a propionic acid moiety, with a mercaptomethyl substituent on the phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Mercaptomethyl)phenoxy)propionic acid typically involves the reaction of 3-(mercaptomethyl)phenol with 2-bromopropionic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the electrophilic carbon of the bromo compound, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(Mercaptomethyl)phenoxy)propionic acid can undergo various chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenoxy derivatives.
Applications De Recherche Scientifique
2-(3-(Mercaptomethyl)phenoxy)propionic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive thiol group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3-(Mercaptomethyl)phenoxy)propionic acid involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can modulate signaling pathways and enzymatic activities, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Mercaptopropionic acid: Contains a similar mercapto group but lacks the phenoxy and propionic acid moieties.
Phenoxyacetic acid: Shares the phenoxy group but differs in the rest of the structure.
2-Phenoxypropionic acid: Similar structure but without the mercaptomethyl group.
Uniqueness
2-(3-(Mercaptomethyl)phenoxy)propionic acid is unique due to the combination of its phenoxy, propionic acid, and mercaptomethyl groups.
Propriétés
Numéro CAS |
66477-43-8 |
|---|---|
Formule moléculaire |
C10H12O3S |
Poids moléculaire |
212.27 g/mol |
Nom IUPAC |
2-[3-(sulfanylmethyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C10H12O3S/c1-7(10(11)12)13-9-4-2-3-8(5-9)6-14/h2-5,7,14H,6H2,1H3,(H,11,12) |
Clé InChI |
RKQNEZAUXLNGJJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)OC1=CC=CC(=C1)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


